5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
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Overview
Description
5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection to yield the desired aldehyde, which can be isolated as a bisulfite adduct .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carboxylic acid.
Reduction: Formation of 5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-methanol.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. The compound may also interfere with specific enzymatic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-diphenyl-4H-1,2,4-triazole-3-thiol
- 5-(4-pyridinyl)-1,2,4-triazole derivatives
- Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane
Uniqueness
5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde is unique due to its specific combination of a triazole ring and a furan-2-carbaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H13N3O2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C19H13N3O2S/c23-13-16-11-12-17(24-16)25-19-21-20-18(14-7-3-1-4-8-14)22(19)15-9-5-2-6-10-15/h1-13H |
InChI Key |
OVWBIJOVHFXXBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=O |
Origin of Product |
United States |
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